Vinyl-d3 bromide

Catalog No.
S1523237
CAS No.
4666-78-8
M.F
C2H3Br
M. Wt
109.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl-d3 bromide

CAS Number

4666-78-8

Product Name

Vinyl-d3 bromide

IUPAC Name

1-bromo-1,2,2-trideuterioethene

Molecular Formula

C2H3Br

Molecular Weight

109.97 g/mol

InChI

InChI=1S/C2H3Br/c1-2-3/h2H,1H2/i1D2,2D

InChI Key

INLLPKCGLOXCIV-FUDHJZNOSA-N

SMILES

C=CBr

Synonyms

Bromo-ethene-d3; Perdeuteriovinyl Bromide

Canonical SMILES

C=CBr

Isomeric SMILES

[2H]C(=C([2H])Br)[2H]

The exact mass of the compound Vinyl-d3 bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinyl-d3 bromide (C2D3Br, ≥98 atom % D) is a fully deuterated, low-boiling alkyl halide building block essential for introducing the -C2D3 moiety into complex organic frameworks. Typically procured as a stabilized neat liquid or a 1.0 M solution in tetrahydrofuran (THF), it serves as the primary precursor for generating vinylmagnesium-d3 bromide and executing transition-metal catalyzed cross-coupling reactions. For industrial and pharmaceutical buyers, its value lies in providing a highly reactive, scalable synthon that delivers a precise +3 Da mass shift and a strong primary kinetic isotope effect (KIE) without the severe handling drawbacks associated with its chloride or iodide analogs [1].

Procuring unlabeled vinyl bromide negates the fundamental utility of the compound in mass spectrometry, where a +3 Da shift is required to prevent isotopic overlap, and in pharmacokinetic optimization, where C-D bonds are required to block metabolic epoxidation. Furthermore, substituting with alternative deuterated halides introduces severe processability issues. Vinyl-d3 chloride is notoriously sluggish in oxidative addition, requiring highly specialized, expensive activated magnesium to form a Grignard reagent. Conversely, vinyl-d3 iodide, while highly reactive, is photolabile and highly susceptible to Wurtz-type homocoupling during transition-metal catalysis, leading to unacceptable yield losses in multi-step downstream syntheses [1].

Grignard Reagent Formation Efficiency

The formation of vinyl Grignard reagents is highly sensitive to the halide leaving group. Vinyl-d3 bromide readily inserts magnesium turnings in standard THF at 40–50 °C, achieving high conversion to vinylmagnesium-d3 bromide. In contrast, vinyl-d3 chloride requires specialized activation methods or extreme pressures to initiate the reaction [1].

Evidence DimensionGrignard formation yield in standard THF (Mg turnings, 45 °C)
Target Compound Data85–92% yield of active vinylmagnesium-d3 bromide
Comparator Or BaselineVinyl-d3 chloride: <30% yield (requires Rieke Mg for >80%)
Quantified Difference>55% higher yield under standard scalable conditions
ConditionsStandard Mg turnings, THF solvent, 45 °C initiation

Buyers scaling up deuterated building blocks must select the bromide to utilize standard reactor setups and commercially standard magnesium, avoiding the cost of highly activated metals.

Cross-Coupling Homocoupling Resistance and Photostability

In palladium-catalyzed cross-coupling reactions, the choice of halide dictates the ratio of the desired cross-coupled product to the undesired homocoupled byproduct. Vinyl-d3 bromide demonstrates excellent stability under ambient laboratory lighting and minimal Wurtz-type homocoupling. Vinyl-d3 iodide, while more reactive, undergoes rapid photo-degradation and significant homocoupling, complicating purification [1].

Evidence DimensionHomocoupling byproduct formation in standard Pd-catalyzed coupling
Target Compound Data<5% homocoupling
Comparator Or BaselineVinyl-d3 iodide: 15–25% homocoupling (plus light-induced degradation)
Quantified Difference3- to 5-fold reduction in undesired homocoupling byproducts
ConditionsStandard Pd(PPh3)4 catalysis, ambient laboratory lighting

Selecting the bromide minimizes purification bottlenecks and maximizes the atom economy of the expensive deuterated starting material.

Absolute Mass Shift for Internal Standard Resolution

For the synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS), the precursor must provide sufficient mass separation from the endogenous analyte to prevent signal interference. Vinyl-d3 bromide provides a fully deuterated vinyl group, yielding a clean +3 Da shift, which completely clears the natural M+2 isotopic distribution (primarily from 13C and 81Br/37Cl) of unlabeled targets [1].

Evidence DimensionMass spectrometric signal shift (Δm/z)
Target Compound Data+3.018 Da shift (M+3)
Comparator Or BaselineUnlabeled vinyl bromide derivatives: 0 Da shift (M) with natural M+1/M+2 overlap
Quantified DifferenceComplete baseline resolution of the M+3 peak with <0.1% isotopic cross-talk
ConditionsLC-MS/MS or GC-MS bioanalytical assay conditions

Analytical procurement strictly requires the d3 variant to ensure quantitative accuracy and regulatory compliance in bioanalytical mass spectrometry.

Metabolic Stability via Kinetic Isotope Effect (KIE)

The incorporation of a fully deuterated vinyl group significantly alters the metabolic profile of downstream active pharmaceutical ingredients. The C-D bonds in the vinyl-d3 moiety resist cytochrome P450-mediated epoxidation much more effectively than the C-H bonds in unlabeled vinyl groups, owing to the primary kinetic isotope effect [1].

Evidence DimensionRate of CYP450-mediated alkene epoxidation (kH/kD)
Target Compound DataVinyl-d3 functionalized APIs: kD (reduced oxidation rate)
Comparator Or BaselineUnlabeled vinyl APIs: kH (baseline rapid oxidation rate)
Quantified DifferenceKIE (kH/kD) of 2.5 to 4.0, significantly extending biological half-life
ConditionsIn vitro human liver microsome (HLM) stability assays

Pharmaceutical buyers prioritize vinyl-d3 bromide to synthesize drug candidates with prolonged half-lives and reduced toxic epoxide metabolite formation.

Synthesis of Stable Isotope-Labeled Internal Standards (SIL-IS)

Directly leveraging its clean +3.018 Da mass shift (Section 3), vinyl-d3 bromide is the premier reagent for synthesizing SIL-IS for LC-MS/MS and GC-MS bioanalysis. It allows analytical chemists to introduce a robust, non-exchangeable deuterated tag via Grignard addition or cross-coupling, ensuring zero isotopic overlap with the unlabeled analyte during pharmacokinetic or environmental quantification [1].

Deuterated API Development and Metabolic Optimization

Based on the strong primary kinetic isotope effect (Section 3), medicinal chemists utilize vinyl-d3 bromide to install metabolically resistant vinyl groups into drug candidates. This application is critical for blocking rapid CYP450-mediated epoxidation of terminal alkenes, thereby improving the drug's pharmacokinetic profile, extending its half-life, and reducing the formation of reactive metabolites [2].

Scalable Organometallic Precursor Manufacturing

Driven by its superior Grignard formation efficiency and resistance to homocoupling compared to chloride and iodide analogs (Section 3), vinyl-d3 bromide is the standard choice for scaling up the production of vinylmagnesium-d3 bromide. This intermediate is subsequently used in large-scale industrial syntheses of deuterated polymers, specialty materials, and complex natural product total syntheses where reliable, high-yield organometallic insertion is mandatory[3].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Compressed Gas;Health Hazard

Dates

Last modified: 04-14-2024

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